molecular formula C12H18FNO3S B12041864 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate

Katalognummer: B12041864
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: MXPNLFFEKYTWTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is a chemical compound with the molecular formula C12H18FNO3S and a molecular weight of 275.34 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate typically involves the reaction of 3-Fluoro-3-Methylpyrrolidine with p-Toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation can produce corresponding ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-3-Methylpyrrolidine p-Toluenesulfonate is unique due to its specific fluorine substitution, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .

Eigenschaften

Molekularformel

C12H18FNO3S

Molekulargewicht

275.34 g/mol

IUPAC-Name

3-fluoro-3-methylpyrrolidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(6)2-3-7-4-5/h2-5H,1H3,(H,8,9,10);7H,2-4H2,1H3

InChI-Schlüssel

MXPNLFFEKYTWTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNC1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.